Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate is a bi-heterocyclic compound featuring a thiazole core substituted with a phenylacetamido group at the 2-position and an ethyl acetate moiety at the 4-position. Its molecular formula is C₁₅H₁₅N₃O₃S (molecular weight: 317.36 g/mol). This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry for urease inhibition and antimicrobial applications .
The synthesis typically begins with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (C₇H₁₀N₂O₂S, MW 186.23), which undergoes sequential functionalization. For instance, the amino group on the thiazole ring is acylated with phenylacetyl chloride to introduce the phenylacetamido substituent . Crystallographic studies confirm its planar thiazole ring and hydrogen-bonding interactions, which influence its stability and reactivity .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-14(19)9-12-10-21-15(16-12)17-13(18)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYLKARKYIKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base, followed by the acylation of the resulting intermediate with phenylacetyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols . The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions and solvents such as dichloromethane, ethanol, or acetonitrile being commonly used .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.4 g/mol
- CAS Number : 331435-04-2
- Melting Point : 90-92 °C
The compound's structure allows it to interact with biological systems effectively, making it a candidate for various research applications.
Medicinal Chemistry
Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate has been investigated for its potential therapeutic effects. The thiazole moiety is known for its biological activity, including antimicrobial and anti-inflammatory properties.
- Antimicrobial Activity : Studies have shown that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. This compound may enhance these properties due to the presence of the phenylacetamido group, which can improve lipid solubility and membrane penetration.
Anticancer Research
Research indicates that thiazole derivatives can inhibit cancer cell proliferation. This compound has been explored in this context:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. It is essential to conduct further studies to elucidate the specific mechanisms involved.
Drug Development
The compound serves as a lead structure in drug development programs aimed at creating new therapeutic agents.
- Structure-Activity Relationship Studies : Researchers are investigating how modifications to the ethyl thiazole structure affect biological activity, guiding the design of more potent derivatives.
Case Study 1: Antimicrobial Activity Evaluation
A study published in Bioorganic & Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial properties. This compound was among the compounds tested, demonstrating significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the phenylacetamido group in enhancing antimicrobial efficacy .
Case Study 2: Anticancer Potential
In a recent investigation published in Journal of Medicinal Chemistry, researchers synthesized this compound and assessed its anticancer properties against human cancer cell lines. The results indicated that the compound exhibited cytotoxic effects at low micromolar concentrations, suggesting its potential as an anticancer agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes . The phenylacetamido group can enhance the binding affinity of the compound to its targets, contributing to its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues differ primarily in substituents at the thiazole 2-position and modifications to the ester group. Key examples include:
Table 1: Comparison of Structural and Functional Properties
Key Observations:
- Substituent Impact on Activity: The phenylacetamido group (target compound) enhances urease inhibition, while sulfonamide derivatives (e.g., benzenesulfonamido in ) exhibit broader enzyme inhibition. Methoxyimino groups () improve stability for antibiotic synthesis.
Table 2: Reaction Yields and Conditions
Crystallographic and Physicochemical Properties
- Hydrogen Bonding : The phenylacetamido group forms N–H···O bonds with adjacent molecules, enhancing crystal packing . Sulfonamide derivatives exhibit stronger S=O···H–N interactions .
- Solubility: Methoxyimino derivatives () display improved aqueous solubility due to polar imino groups, whereas morpholinosulfonyl analogues () are lipid-soluble.
Biological Activity
Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate, with the molecular formula and a molecular weight of 304.4 g/mol, is a compound of significant interest in biological research due to its diverse pharmacological properties. This article will explore its biological activity, synthesis, and potential applications based on current literature.
Chemical Structure and Properties
The compound features a thiazole ring fused with an amide functional group, which is known to enhance biological activity. The structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3S |
| Molecular Weight | 304.4 g/mol |
| CAS Number | 331435-04-2 |
| Purity | ≥ 95% |
| Melting Point | 90-92 °C |
Synthesis
The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base, followed by acylation with phenylacetyl chloride. This method allows for the efficient production of the compound with high purity levels suitable for biological testing .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell wall synthesis .
Anticancer Activity
Research has also highlighted its potential in cancer therapy. The compound has shown cytotoxic effects on multiple cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspase pathways .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects when used in combination with other anticancer agents .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial properties .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cells, this compound was found to reduce cell viability by over 70% at concentrations of 50 µM in MCF-7 breast cancer cells after 48 hours .
The biological activity of this compound is attributed to its structural features that allow for interaction with various biological targets:
- Thiazole Ring : The thiazole moiety is known for its ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activities.
- Amide Group : This group facilitates hydrogen bonding with biomolecules, enhancing binding affinity and specificity towards target proteins.
Q & A
Q. What are the standard synthetic protocols for Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate?
The compound is synthesized via condensation of benzothioamide derivatives (e.g., 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux. Post-reaction, the product is isolated via ether extraction and dried over anhydrous sodium sulfate. Yield optimization requires precise stoichiometry (1:1 molar ratio) and reaction time control (~1 hour) .
Q. What analytical techniques are used to confirm the compound’s structural integrity post-synthesis?
Characterization involves:
- IR spectroscopy to identify functional groups (e.g., N-H, C=O, C=N).
- NMR spectroscopy (¹H and ¹³C) to assign proton and carbon environments.
- Microanalysis to verify elemental composition (within 0.4% of theoretical values).
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What software tools are recommended for molecular structure determination and visualization?
- SHELX (SHELXL, SHELXS): For X-ray crystallographic refinement, particularly for small molecules or high-resolution macromolecular data .
- UCSF Chimera : For 3D visualization, hydrogen-bonding analysis, and molecular dynamics trajectory rendering .
Advanced Research Questions
Q. How can researchers optimize low yields in thiazolyl-acetate derivative synthesis?
Key strategies include:
- Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Catalyst use : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Intermediate purification : Employ column chromatography to isolate unstable intermediates (e.g., hydrazides) before further functionalization .
Q. What strategies resolve contradictions in crystallographic data interpretation?
Q. How to evaluate pharmacokinetic properties of thiazolyl-acetate derivatives?
Perform in-silico ADMET profiling using:
- SwissADME : Predict absorption (Lipinski’s Rule of Five), blood-brain barrier permeability, and CYP450 interactions.
- PreADMET : Estimate plasma protein binding and hepatotoxicity risks .
Q. What methodologies analyze hydrogen-bonding patterns in crystal structures?
- CrystalExplorer : Generate Hirshfeld surfaces to quantify intermolecular interactions.
- UCSF Chimera : Map hydrogen-bond networks and compare with Etter’s graph sets (e.g., R₂²(8) motifs in β-sheets) .
Q. How to assess the biological activity of thiazolyl-acetate derivatives?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays.
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., glucokinase or urease active sites) .
Q. How does the compound’s reactivity compare to structural analogs?
- Functional group analysis : The phenylacetamido group enhances steric hindrance, reducing nucleophilic substitution rates compared to methyl-substituted analogs.
- Electronic effects : Electron-withdrawing substituents (e.g., Cl, F) on the phenyl ring increase electrophilicity at the thiazole C-4 position .
Q. How to validate crystal structures for publication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
